molecular formula C19H18FN5O2 B3003269 N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415509-12-3

N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B3003269
CAS No.: 2415509-12-3
M. Wt: 367.384
InChI Key: PZXBXIYPEVXJSB-UHFFFAOYSA-N
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Description

N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the 3-(4-fluorophenyl)-6-oxopyridazin-1-yl moiety. This can be achieved through the cyclization of appropriate hydrazine derivatives with 4-fluorobenzoyl chloride under acidic conditions.

    Alkylation: The pyridazinone intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Pyrimidine Ring Formation: The final step involves the condensation of the alkylated pyridazinone with 5,6-dimethylpyrimidine-4-carboxylic acid under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyridazinone and pyrimidine derivatives in various chemical reactions.

Biology

Biologically, N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide
  • N-[2-[3-(4-Methylphenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-12-13(2)22-11-23-18(12)19(27)21-9-10-25-17(26)8-7-16(24-25)14-3-5-15(20)6-4-14/h3-8,11H,9-10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXBXIYPEVXJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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